molecular formula C9H11Cl2NO B1414700 3,5-dichloro-N-(2-methoxyethyl)aniline CAS No. 1020955-00-3

3,5-dichloro-N-(2-methoxyethyl)aniline

Cat. No. B1414700
CAS RN: 1020955-00-3
M. Wt: 220.09 g/mol
InChI Key: SMSVBFIARKGOBX-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(2-methoxyethyl)aniline is a chemical compound with the CAS Number: 1020955-00-3 . It has a molecular weight of 220.1 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11Cl2NO/c1-13-3-2-12-9-5-7(10)4-8(11)6-9/h4-6,12H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Genotoxic Potential and Carcinogenicity Studies

3,5-dichloro-N-(2-methoxyethyl)aniline, as a derivative of aniline, has been studied for its genotoxic activities and its relation to carcinogenicity. Aniline and its metabolites were investigated to determine if they have genotoxic potential, which could explain the occurrence of tumors, particularly in the spleen of rats. Most results, especially those from validated and well-performed studies, did not indicate a potential of aniline to induce gene mutations. The carcinogenic effects in the spleen of rats are thought to be the end stage of chronic high-dose damage of the blood, leading to massive iron overload in the spleen and chronic oxidative stress. This suggests that the carcinogenic effects do not develop on a primary genotoxic basis (Bomhard & Herbold, 2005).

Remediation Technologies for Aniline Derivatives in Wastewater

Research has explored various remedial technologies for the elimination of aniline and its derivatives, including this compound, from wastewater. These chemicals are a concern due to their potential detrimental effects on public health and the environment. Advanced oxidation processes (AOPs) have been identified as the most cost-effective and efficient technologies for eliminating aniline and its derivatives from wastewater (Chaturvedi & Katoch, 2020).

Chemical Synthesis and Structural Properties

The reaction of chloral with substituted anilines, including this compound, has been investigated for the formation of various compounds. This research highlights the diverse reaction outcomes based on the type of substituted aniline and the reaction conditions, offering insights into the synthesis and structural properties of novel compounds (Issac & Tierney, 1996).

Synthesis, Cyclocondensations, and Biological Properties

Studies have also reviewed the synthesis, cyclocondensations, and biological properties of 2-(azolyl)anilines and their derivatives. This includes examining their role as effective 1,5-nucleophiles in cyclocondensation reactions and reporting on their biological activity data (Antypenko et al., 2017).

Safety and Hazards

The safety information for 3,5-dichloro-N-(2-methoxyethyl)aniline includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are also several precautionary statements provided .

properties

IUPAC Name

3,5-dichloro-N-(2-methoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c1-13-3-2-12-9-5-7(10)4-8(11)6-9/h4-6,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSVBFIARKGOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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